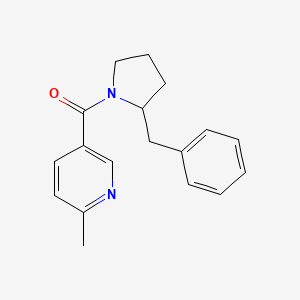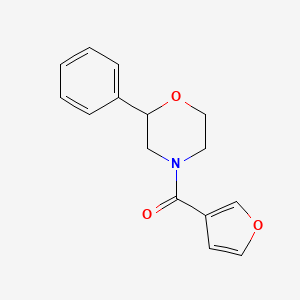
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as FM2, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to interact with specific proteins or enzymes within cells. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to bind to the voltage-gated potassium channel, Kv1.3, which is involved in the regulation of T-cell activation. This binding leads to the inhibition of Kv1.3, which in turn reduces T-cell activation.
Biochemical and Physiological Effects
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit Kv1.3, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Furan-3-yl-(2-phenylmorpholin-4-yl)methanone in lab experiments is its fluorescent properties, which allow for easy visualization of labeled structures. Additionally, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to be relatively non-toxic and stable, making it a safe and reliable tool for research. However, one limitation of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone is its specificity for certain proteins or enzymes, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Furan-3-yl-(2-phenylmorpholin-4-yl)methanone. One area of interest is the development of new fluorescent probes based on the structure of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone, which may have improved properties for specific applications. Additionally, further study of the mechanism of action of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone may lead to the development of new drugs for the treatment of diseases such as autoimmune disorders and cancer. Finally, continued research on the biochemical and physiological effects of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone may lead to a better understanding of its potential applications in a variety of fields.
Méthodes De Synthèse
The synthesis of Furan-3-yl-(2-phenylmorpholin-4-yl)methanone involves a multistep process that includes the reaction of 2-phenylmorpholine with furan-3-carboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. This process yields Furan-3-yl-(2-phenylmorpholin-4-yl)methanone as a white crystalline solid with a melting point of 152-154°C.
Applications De Recherche Scientifique
Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been shown to have a variety of applications in scientific research. One of its primary uses is as a fluorescent probe for imaging cellular structures. Furan-3-yl-(2-phenylmorpholin-4-yl)methanone can be used to label specific proteins or organelles, allowing researchers to visualize their location and movement within cells. Additionally, Furan-3-yl-(2-phenylmorpholin-4-yl)methanone has been used as a tool for studying the function of ion channels, which are important in a variety of physiological processes.
Propriétés
IUPAC Name |
furan-3-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(13-6-8-18-11-13)16-7-9-19-14(10-16)12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFQTUVWKLPZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=COC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


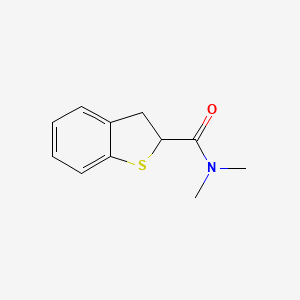

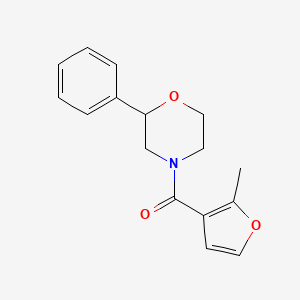

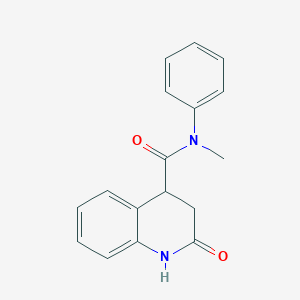
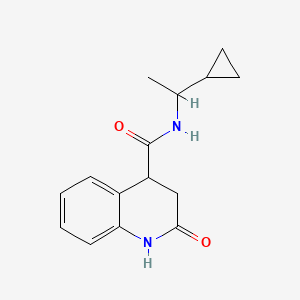
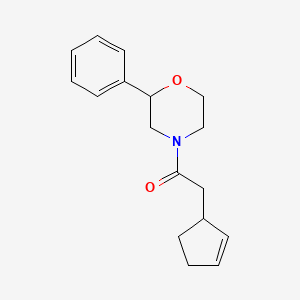

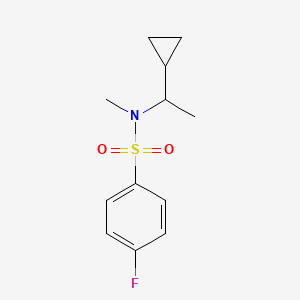

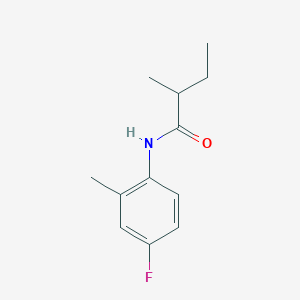
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
